D-Galacturonic acid monohydrate shows promise in modifying the yeast Saccharomyces cerevisiae, commonly used in bread and beer production. A 2018 study published in Nature Communications explored the use of D-GalA to engineer this yeast strain. The research suggests that D-GalA can be utilized as an endogenous metabolite, a substance naturally produced by the organism, to improve its functionality []. This has potential applications in optimizing fermentation processes and potentially even creating novel yeast strains with specific characteristics.